1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene
Description
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene is a substituted benzene derivative featuring three distinct functional groups: a chlorine atom at position 1, an ethynyl group (-C≡CH) at position 4, and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 2. This combination of substituents imparts unique electronic and steric properties to the molecule.
Such methods likely apply to the target compound, with aryl halides and alkoxy precursors as starting materials.
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c1-2-7-3-4-8(11)9(5-7)15-6-10(12,13)14/h1,3-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVXXIBVTLVRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-nitrobenzene and 2,2,2-trifluoroethanol.
Nitration and Reduction: The nitro group in 1-chloro-2-nitrobenzene is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is then diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction to introduce the chloro group.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.
Trifluoroethoxylation: Finally, the trifluoroethoxy group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various solvents like tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in the International Journal of Molecular Sciences examined various benzene derivatives, including compounds similar to 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene. The research focused on their inhibitory effects on histone demethylase LSD1, which is implicated in cancer progression. The compounds displayed IC50 values ranging from 0.04 to 1.5 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating significant cytotoxic activity .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.046 | LSD1 |
| Compound B | 0.065 | LSD1 |
| 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene | TBD | TBD |
Material Science Applications
The compound's unique trifluoroethoxy group enhances its properties for use in advanced materials.
Fluorinated Polymers
Research has shown that incorporating fluorinated compounds into polymer matrices can significantly improve their thermal stability and chemical resistance. The presence of the trifluoroethoxy group in 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene makes it a candidate for synthesizing high-performance fluorinated polymers .
Synthesis and Characterization
The synthesis of 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Pathway Example
The synthesis pathway may include:
- Formation of the ethynyl group through dehydrohalogenation.
- Introduction of the trifluoroethoxy group via nucleophilic substitution.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can act as a reactive site for various biochemical reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and electronic differences between 1-chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene and related compounds:
¹ Inferred formula based on substituent contributions.
² Estimated based on analogous structures.
Key Findings:
Electronic Effects :
- The trifluoroethoxy group (-OCH₂CF₃) is less electron-withdrawing than -CF₃ but more than methoxy (-OCH₃) .
- Chlorine and ethynyl groups synergistically enhance the molecule’s electrophilicity, making it reactive toward nucleophilic substitution or cross-coupling reactions.
Compounds with para-substituted ethynyl groups (e.g., 1-chloro-4-ethynyl derivatives) exhibit linear geometries that facilitate crystal packing or polymer formation .
Spectroscopic Data: The ¹⁹F NMR chemical shift of -OCH₂CF₃ in 1,4-bis(2,2,2-trifluoroethoxy)benzene is observed at δ -74.0 ppm . Similar shifts are expected for the target compound, though adjacent substituents may cause minor deviations.
Applications :
Biological Activity
1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene, a compound with significant industrial applications, has garnered attention for its potential biological activities. This article explores the compound's biological effects, toxicity profiles, and relevant research findings.
- IUPAC Name : 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene
- Molecular Formula : CHClF
- Molecular Weight : 204.58 g/mol
- CAS Number : 273928-28-2
Biological Activity Overview
Research indicates that 1-Chloro-4-ethynyl-2-(2,2,2-trifluoroethoxy)benzene exhibits various biological activities that may have implications for human health and environmental safety.
Toxicity and Safety Profile
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Its acute toxicity suggests caution in handling and exposure .
- Reproductive Toxicity : Studies have shown that high doses may adversely affect reproductive health. Inhalation studies indicated potential impacts on sperm motility and count at elevated exposure levels .
- Carcinogenic Potential : The carcinogenicity of this compound remains uncertain. While some studies have indicated increased incidences of liver tumors in rodents, the relevance to humans is not well established due to limited mechanistic data .
The biological mechanisms through which this compound exerts its effects are still under investigation. Some key findings include:
- Distribution in Tissues : Following inhalation exposure, the highest concentrations were found in adipose tissue, followed by the lungs and liver. The chemical was largely eliminated from blood and tissues within 24 hours post-exposure .
- Sensitization Potential : In studies assessing skin sensitization potential using the Local Lymph Node Assay (LLNA), the compound demonstrated weak sensitization capabilities with stimulation indices indicating low reactivity .
Research Findings
| Study Type | Findings |
|---|---|
| Inhalation Toxicity | Significant effects on sperm motility and count at high concentrations (7.4 mg/L) |
| Reproductive Study | No effect on fertility in oral reproductive toxicity studies up to 45 mg/kg bw/day |
| Carcinogenicity Assessment | Increased liver tumors in B6C3F1/N mice; uncertain relevance to humans |
| Pharmacokinetics | Biological half-life in blood was reported as 19 hours post intravenous administration |
Case Studies
- Inhalation Exposure Study : A study involving B6C3F1/N mice exposed to various concentrations (0 to 2000 ppm) for six hours daily revealed dose-dependent nephropathy starting from doses of 50 mg/kg bw/day. The NOAEL was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .
- Dermal Exposure Study : In a dermal study, adverse effects included cytoplasmic vacuolization in adrenal cortex cells at higher concentrations (≥1000 ppm). Additionally, changes in hematological parameters were noted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
